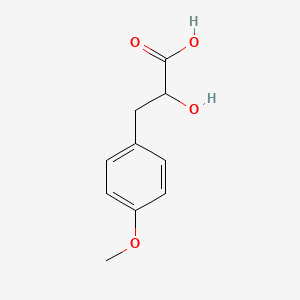

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDLJGYFEOYKEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401275109 |

Source

|

| Record name | α-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28030-15-1 |

Source

|

| Record name | α-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28030-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401275109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 105 °C |

Source

|

| Record name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid: Chemical Profile, Synthesis, and Biological Significance

[2]

Introduction

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, commonly known as 4-methoxyphenyllactic acid (4-MPLA), is a vital phenolic acid derivative with significant applications in food chemistry, metabolic profiling, and natural product authentication.[2] Structurally, it is the 2-hydroxy analog of O-methyltyrosine and the methoxy derivative of 4-hydroxyphenyllactic acid (Danshensu).[2]

While often overshadowed by its dihydroxy counterparts, 4-MPLA has emerged as a critical chemotaxonomic marker in the differentiation of New Zealand honeys, specifically distinguishing Kānuka honey (Kunzea ericoides) from Mānuka honey (Leptospermum scoparium). Furthermore, it serves as a terminal detoxification metabolite in the biotransformation of alkenylbenzenes like estragole, making it a compound of interest in toxicological studies.

This guide provides a comprehensive technical analysis of 4-MPLA, covering its physicochemical properties, synthetic pathways, and analytical relevance in biological systems.

Chemical Profile and Properties[1][3][4][5][6][7][8][9][10][11][12]

Nomenclature and Identification

-

IUPAC Name: 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid[2]

-

Common Synonyms: 4-Methoxyphenyllactic acid;

-(p-Methoxyphenyl)lactic acid; 3-(4-Methoxyphenyl)-2-hydroxypropionic acid.[2] -

CAS Registry Number: 20315-32-6 (Generic/Racemic), 28030-15-1 (Specific stereoisomers often cited in metabolic studies).[2]

-

Molecular Formula:

-

Molecular Weight: 196.20 g/mol [2]

Physicochemical Data

The following data summarizes the core physical properties relevant for isolation and handling.

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152–154 °C (Racemic) |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Ethyl Acetate; Sparingly soluble in cold water; Soluble in aqueous alkali.[2] |

| pKa (Acid) | ~3.8 (Carboxylic acid moiety) |

| UV Max | ~225 nm, 275 nm (characteristic of anisyl chromophore) |

| Chirality | Possesses one stereocenter at C2. Natural metabolites are often enantiopure (typically L-configuration in bacterial fermentation, though D-forms exist).[2] |

Synthesis Methodologies

Research-grade 4-MPLA is rarely isolated from natural sources due to low abundance and complex matrices.[2] Chemical synthesis remains the primary route for obtaining high-purity standards.[2]

Protocol A: Diazotization of O-Methyltyrosine (Laboratory Scale)

This method preserves the stereochemistry of the starting amino acid (with retention of configuration via double inversion or partial racemization depending on conditions) and is the most direct route.

Mechanism:

The reaction proceeds via the formation of a diazonium salt from the primary amine. The diazonium group is an excellent leaving group, which is displaced by a water molecule. Under controlled acidic conditions, this substitution favors the formation of the

Reagents:

-

O-Methyl-L-tyrosine (or DL-mixture)[2]

-

Sodium Nitrite (

) -

Sulfuric Acid (1 M

) -

Ethyl Acetate (for extraction)

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of O-Methyl-tyrosine in 30 mL of 1 M

in a round-bottom flask. -

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Diazotization: Prepare a solution of

(15 mmol) in 10 mL of water. Add this dropwise to the amino acid solution over 30 minutes, maintaining the temperature below 5°C.-

Note: Vigorous evolution of nitrogen gas (

) will occur.

-

-

Reaction: Allow the mixture to stir at 0°C for 3 hours, then slowly warm to room temperature and stir overnight (12 hours) to ensure complete hydrolysis of the diazonium intermediate.

-

Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with brine (

mL). -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude off-white solid. -

Purification: Recrystallize from a mixture of Ethyl Acetate/Hexane or purify via silica gel column chromatography (Eluent:

:MeOH 9:1) to obtain pure 2-hydroxy-3-(4-methoxyphenyl)propanoic acid.[2]

Protocol B: Reduction of 4-Methoxyphenylpyruvic Acid

For generating racemic mixtures or when the keto-acid precursor is available.[2]

Reaction Scheme:

Protocol Summary:

-

Dissolve 4-methoxyphenylpyruvic acid in Methanol.

-

Add Sodium Borohydride (

) (1.5 equivalents) portion-wise at 0°C. -

Stir for 2 hours.

-

Quench with 1 M HCl. Extract with Ethyl Acetate.[3]

Synthetic Pathway Visualization

The following diagram illustrates the two primary synthetic routes.

Figure 1: Synthetic pathways for 4-Methoxyphenyllactic acid via diazotization (top) and ketone reduction (bottom).[4][5][6]

Biological Significance and Analytical Applications[6][10][11][14]

The "Kānuka Factor": Honey Authentication

One of the most commercially relevant applications of 4-MPLA is in the authentication of New Zealand honeys. While Mānuka (Leptospermum scoparium) and Kānuka (Kunzea ericoides) plants are morphologically similar and often grow in the same regions, their chemical profiles differ significantly.

-

Mānuka Honey: Characterized by high levels of Dihydroxyacetone (DHA) , Methylglyoxal (MGO) , and Leptosperin .

-

Kānuka Honey: Characterized by high levels of 4-Methoxyphenyllactic acid (4-MPLA) and Methyl Syringate .[2]

Diagnostic Criteria: Research indicates that 4-MPLA is present in Kānuka honey at concentrations significantly higher (often >100 mg/kg) than in Mānuka honey.[2] The ratio of 4-MPLA to other phenolic acids is a robust metric for detecting Kānuka adulteration in premium Mānuka products.[2]

Metabolic Detoxification of Estragole

4-MPLA appears in human and rodent urine as a metabolite of Estragole (1-allyl-4-methoxybenzene), a component of basil, fennel, and anise.[2]

Metabolic Pathway:

-

Estragole undergoes side-chain oxidation (via CYP450 enzymes).[2]

-

Formation of 1'-Hydroxyestragole (proximate carcinogen).[2]

-

Further oxidation leads to 4-Methoxycinnamyl alcohol .[2]

-

Oxidation to 4-Methoxycinnamic acid .[2]

-

Beta-oxidation or hydration/reduction sequences yield 4-Methoxyphenyllactic acid as a polar, excretable conjugate.[2]

This pathway represents a detoxification route, diverting the molecule away from the formation of reactive sulfotransferase conjugates that bind DNA.

Figure 2: Simplified metabolic trajectory of Estragole leading to 4-Methoxyphenyllactic acid.[2]

Analytical Methods

For the quantification of 4-MPLA in complex matrices (honey, plasma, urine), LC-MS/MS is the gold standard.

HPLC-UV/MS Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

UV: 225 nm (primary), 275 nm (secondary).

-

MS (ESI-): Negative ion mode is preferred for carboxylic acids.[2]

-

MRM Transition:

(Loss of

-

NMR Characterization (Predicted in )

References

-

Chemical Identity & Structure: PubChem. 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (CID 14868260).[2] National Library of Medicine. Available at: [Link]

- Honey Authentication: Beitlich, N., et al. (2014). Differentiation of Manuka (Leptospermum scoparium) and Kanuka (Kunzea ericoides) Honey. Journal of Agricultural and Food Chemistry. (Identifies 4-MPLA as a Kanuka marker).

-

Estragole Metabolism: Punt, A., et al. (2009). Human exposure to estragole from basil-based foods and beverages.[2] Food and Chemical Toxicology.

- Synthesis Reference: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.

- Analytical Markers: Stephens, J. M., et al. (2010). Phenolic compounds and methylglyoxal in some New Zealand manuka and kanuka honeys. Food Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Calaméo - Bee Products Chemical And Biological Properties 2017 [calameo.com]

- 6. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biosynthetic Pathway of p-Methoxyphenyllactic Acid in Bacteria

Abstract

p-Methoxyphenyllactic acid (MOPLA) is an aromatic lactic acid derivative with emerging interest in the fields of microbiology, metabolic engineering, and drug development due to its potential biological activities and role as a metabolic biomarker. While structurally related to well-characterized microbial metabolites like phenyllactic acid and 4-hydroxyphenyllactic acid, its precise biosynthetic pathway in bacteria has not been fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic route to p-methoxyphenyllactic acid in bacteria. Synthesizing evidence from established pathways of precursor molecules and analogous enzymatic reactions, we delineate a plausible multi-step enzymatic cascade. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the core biochemistry and providing detailed experimental protocols for the validation and study of this pathway.

PART 1: Introduction to p-Methoxyphenyllactic Acid

p-Methoxyphenyllactic acid is a specialized or secondary metabolite, characterized by a lactic acid moiety attached to a p-methoxyphenyl group. Its biosynthesis is intrinsically linked to the metabolism of aromatic amino acids. Bacteria, particularly those inhabiting complex environments like the mammalian gut or fermenting plant matter, have evolved diverse enzymatic capabilities to modify phenolic compounds.[1] These transformations, including reduction, decarboxylation, and methylation, often serve to detoxify antimicrobial plant compounds or to generate signaling molecules.[1][2] Understanding the synthesis of MOPLA is crucial for harnessing microbial systems for its production and for deciphering its role in microbial ecology and host-microbe interactions.

PART 2: The Proposed Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of p-methoxyphenyllactic acid is proposed as a four-step enzymatic pathway originating from the aromatic amino acid L-Tyrosine, a primary metabolite derived from the shikimate pathway.

Step 1: Deamination of L-Tyrosine to p-Coumaric Acid

The pathway initiates with the non-oxidative deamination of L-Tyrosine to yield p-coumaric acid. This reaction is catalyzed by Tyrosine Ammonia-Lyase (TAL) , an enzyme that has been successfully expressed in various bacterial hosts like Escherichia coli and Corynebacterium glutamicum for the production of phenylpropanoids.[3][4]

-

Enzyme: Tyrosine Ammonia-Lyase (TAL)

-

Reaction: L-Tyrosine → p-Coumaric Acid + Ammonia

-

Causality: This initial step channels primary metabolism from the shikimate pathway into the specialized phenylpropanoid pathway, creating the core C6-C3 backbone required for subsequent modifications.[3]

Step 2: O-Methylation of p-Coumaric Acid (Putative Step)

This is the critical, and currently putative, step for introducing the methoxy group. It is hypothesized that p-coumaric acid undergoes methylation at its 4-hydroxyl group to form p-methoxycinnamic acid. This reaction would be catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While a specific bacterial OMT for this reaction is yet to be characterized, bacteria, particularly from the genus Streptomyces, are known to possess OMTs with broad substrate flexibility capable of methylating diverse phenolic compounds, including flavonoids and hydroxybenzoic acids.[5][6] The existence of these promiscuous enzymes makes this step highly plausible within a bacterial metabolic context.

-

Enzyme: O-Methyltransferase (OMT) (Putative)

-

Reaction: p-Coumaric Acid + S-adenosyl-L-methionine (SAM) → p-Methoxycinnamic Acid + S-adenosyl-L-homocysteine (SAH)

-

Causality: Methylation is a common biochemical strategy to alter the solubility, stability, and biological activity of secondary metabolites.[5] Performing this step on the cinnamic acid intermediate is logical, as OMTs are well-documented to act on the phenolic ring of phenylpropanoids.[7]

Step 3: Conversion to an α-Keto Acid Intermediate

Following methylation, p-methoxycinnamic acid is converted into its corresponding α-keto acid, p-methoxyphenylpyruvic acid. This transformation likely proceeds via a two-step process analogous to pathways involved in the catabolism of other cinnamic acids. First, a hydratase would add water across the double bond of the propenoic acid side chain. Subsequently, a dehydrogenase would oxidize the resulting hydroxyl group to a ketone.

-

Enzymes: Hydratase, Dehydrogenase (Putative)

-

Reaction: p-Methoxycinnamic Acid → 3-(4-methoxyphenyl)-2-hydroxypropanoic acid → p-Methoxyphenylpyruvic Acid

-

Causality: The formation of an α-keto acid is a necessary prerequisite for the final reduction to a lactic acid derivative. This intermediate is the direct precursor for the final reductive step.

Step 4: Reduction to p-Methoxyphenyllactic Acid

In the final step, p-methoxyphenylpyruvic acid is reduced to p-methoxyphenyllactic acid. This reaction is catalyzed by a hydroxyacid dehydrogenase or a similar reductase, utilizing NADH or NADPH as a cofactor. This enzymatic step is well-established in lactic acid bacteria for the synthesis of phenyllactic acid from phenylpyruvic acid.[8]

-

Enzyme: Hydroxyacid Dehydrogenase / Reductase

-

Reaction: p-Methoxyphenylpyruvic Acid + NAD(P)H + H⁺ → p-Methoxyphenyllactic Acid + NAD(P)⁺

-

Causality: This final reduction step completes the synthesis, yielding the stable aromatic lactic acid product. The regeneration of NAD(P)⁺ also contributes to maintaining the redox balance within the bacterial cell.[9]

PART 3: Visualization of the Pathway and Key Enzymes

The integrated biosynthetic pathway is a linear cascade transforming a primary metabolite into a specialized secondary metabolite.

Caption: Workflow for identification and validation of a candidate O-Methyltransferase.

Protocol 1: Characterization of a Candidate O-Methyltransferase

This protocol provides a self-validating system to confirm the activity of a putative OMT.

-

Gene Identification:

-

Cloning and Expression:

-

Synthesize the candidate gene, codon-optimized for E. coli.

-

Clone the gene into an expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag for purification.

-

Transform the plasmid into E. coli BL21(DE3) cells.

-

Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse cells by sonication and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the purified protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

1 mM p-coumaric acid (substrate)

-

2 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5 mM MgCl₂

-

1-5 µM purified OMT enzyme

-

-

Incubate at 30°C for 1-4 hours.

-

Include a negative control reaction without the enzyme to ensure no spontaneous reaction occurs.

-

-

Product Analysis:

-

Quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS as described in Protocol 2 to identify and quantify the product, p-methoxycinnamic acid.

-

Protocol 2: LC-MS/MS Quantification of Pathway Intermediates

This protocol is designed for the sensitive detection and quantification of MOPLA and its precursors in bacterial culture supernatants or enzyme assay mixtures.

-

Sample Preparation:

-

Centrifuge bacterial culture (5,000 x g, 10 min, 4°C) to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For enzyme assays, quench and centrifuge as described in Protocol 1.

-

Dilute the sample 1:10 in 50% methanol/water with 0.1% formic acid.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Equilibrate at 5% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Parent ion → Fragment ion):

-

p-Coumaric Acid: m/z 163 → 119

-

p-Methoxycinnamic Acid: m/z 177 → 133

-

p-Methoxyphenylpyruvic Acid: m/z 193 → 149

-

p-Methoxyphenyllactic Acid: m/z 195 → 135

-

-

-

Quantification:

-

Generate a standard curve for each analyte using certified reference standards.

-

Spike a blank matrix (e.g., sterile growth medium) with known concentrations of standards to create the calibration curve.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

-

PART 5: Conclusion and Future Perspectives

This guide outlines a scientifically plausible biosynthetic pathway for p-methoxyphenyllactic acid in bacteria, proceeding from L-tyrosine through p-coumaric acid, p-methoxycinnamic acid, and p-methoxyphenylpyruvic acid. While the initial and final steps are well-supported by analogous microbial pathways, the central methylation and subsequent keto-acid formation steps remain putative and represent a key knowledge gap.

Future research should focus on the discovery and characterization of the specific bacterial O-methyltransferases and hydratase/dehydrogenase enzymes responsible for these transformations. The experimental protocols provided herein offer a clear roadmap for these validation studies. Elucidating this pathway will not only deepen our understanding of bacterial secondary metabolism but also enable the metabolic engineering of microbial chassis for the sustainable production of p-methoxyphenyllactic acid and its derivatives for pharmaceutical and industrial applications.

References

-

Filannino, P., Di Cagno, R., & Gobbetti, M. (2016). Metabolism of antimicrobial phenolic acids by lactobacilli: a mechanism for detoxification? bioRxiv, 059231. [Link]

-

Westrich, L., Flach, N., & Müller, M. (2020). Structural Characterization and Extended Substrate Scope Analysis of Two Mg2+‐Dependent O‐Methyltransferases from Bacteria. ChemBioChem, 21(15), 2136-2144. [Link]

-

Gänzle, M. G. (2022). Conversion of (poly)phenolic compounds in food fermentations by lactic acid bacteria: Novel insights into metabolic pathways and functional metabolites. Current Opinion in Food Science, 47, 100889. [Link]

-

Myrtollari, K., Petermeier, P., & Sieber, V. (2022). Engineering substrate acceptance of Resveratrol O-Methyltransferase from Vitis vinifera for the selective synthesis of O-methyl. ChemRxiv. [Link]

-

Mead, G. C. (1971). Metabolism of p-coumaric acid by C. aerotolerans DSM 5434 T. ResearchGate. [Link]

-

Filannino, P., Di Cagno, R., & Gobbetti, M. (2015). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. Food Microbiology, 46, 31-41. [Link]

-

Rosazza, J. P., Huang, Z., Dostal, L., Volm, T., & Rousseau, B. (1995). Microbial transformations of p-coumaric acid by Bacillus megaterium and Curvularia lunata. Journal of Industrial Microbiology, 15(5), 457-463. [Link]

-

Zhang, R., Liu, Q., & Pan, Y. (2018). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. International Journal of Molecular Sciences, 19(12), 3874. [Link]

-

Li, Y., & Liu, J. (2024). Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. Foods, 13(13), 2095. [Link]

-

Louie, G. V., Bowman, M. E., & Noel, J. P. (2010). Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference. The Plant Cell, 22(12), 4114-4129. [Link]

-

Funabashi, M., Funa, N., & Horinouchi, S. (2012). The O-Methyltransferase SrsB Catalyzes the Decarboxylative Methylation of Alkylresorcylic Acid during Phenolic Lipid Biosynthesis by Streptomyces griseus. Journal of Bacteriology, 194(9), 2214-2221. [Link]

-

Olano, C., García, I., & Méndez, C. (2021). Identification of a polyphenol O-methyltransferase with broad substrate flexibility in Streptomyces albidoflavus J1074. Applied Microbiology and Biotechnology, 105(14-15), 5857-5870. [Link]

-

Zhang, R., Liu, Q., & Pan, Y. (2018). De Novo Biosynthesis of p-Coumaric Acid in E. coli with a trans-Cinnamic Acid 4-Hydroxylase from the Amaryllidaceae Plant Lycoris aurea. ResearchGate. [Link]

-

Ji, Y., Wu, Q., & Zhang, J. (2022). Proteomic Analysis Revealed Metabolic Inhibition and Elongation Factor Tu Deamidation by p-Coumaric Acid in Cronobacter sakazazii. Frontiers in Microbiology, 13, 866034. [Link]

-

Filannino, P., Di Cagno, R., & Gobbetti, M. (2015). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. Food Microbiology, 46, 31-41. [Link]

-

Ji, Y., Wu, Q., & Zhang, J. (2022). Proteomic Analysis Revealed Metabolic Inhibition and Elongation Factor Tu Deamidation by p-Coumaric Acid in Cronobacter sakazazii. Frontiers in Microbiology, 13, 866034. [Link]

-

Rodríguez-Mora, M., et al. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers in Bioengineering and Biotechnology, 3, 127. [Link]

-

Oktaviani, F., et al. (2023). Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree. ResearchGate. [Link]

-

Kallscheuer, N., et al. (2023). Microbial synthesis of the plant natural product precursor p-coumaric acid with Corynebacterium glutamicum. Microbial Cell Factories, 22(1), 200. [Link]

-

Lee, S. Y., et al. (2022). Investigating the biosynthetic performance of p-coumaric acid by the engineered Escherichia coli via co-culture system. ResearchGate. [Link]

-

Rodriguez, A., et al. (2021). Evaluation of bacterial hosts for conversion of lignin-derived p-coumaric acid to 4-vinylphenol. eScholarship. [Link]

-

Sulistyowaty, M. I., et al. (2023). Biological applications of p-methoxycinnamic acid. ResearchGate. [Link]

-

Jacob, J. O., et al. (2020). Synthesis, characterization and evaluation of some cinnamic acid derivatives for possible antimicrobial and anti-inflammatory activities. Nigerian Journal of Pharmaceutical Research, 16(1), 1-8. [Link]

-

Purwaningsih, Y., et al. (2022). Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]

-

Shimoji, K., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1056. [Link]

-

Racz, A., & Bajkacz, S. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3847. [Link]

-

Arena, M. P., et al. (2024). Reuterin, Phenyllactic Acid, and Exopolysaccharides as Main Antifungal Molecules Produced by Lactic Acid Bacteria: A Scoping Review. Journal of Fungi, 10(3), 183. [Link]

-

Ou, K., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(1), 229-237. [Link]

-

Chen, W.-C., et al. (2023). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 15(12), 2736. [Link]

-

Kim, M., et al. (2022). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 5(1), 1335. [Link]

Sources

- 1. Conversion of (poly)phenolic compounds in food fermentations by lactic acid bacteria: Novel insights into metabolic pathways and functional metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 4. Microbial synthesis of the plant natural product precursor p-coumaric acid with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. digibuo.uniovi.es [digibuo.uniovi.es]

- 7. Structure-Function Analyses of a Caffeic Acid O-Methyltransferase from Perennial Ryegrass Reveal the Molecular Basis for Substrate Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism of phenolic compounds by Lactobacillus spp. during fermentation of cherry juice and broccoli puree - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic and Bioanalytical Role of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

The following technical guide details the metabolic role, biosynthetic origins, and analytical significance of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, scientifically recognized as 4-Methoxyphenyllactic Acid (4-MeO-PLA) .

Compound Identity: 4-Methoxyphenyllactic Acid (4-MeO-PLA) Context: Non-Canonical Tyrosine Metabolism & Phytochemical Marking

Executive Summary

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid is a specialized downstream metabolite of tyrosine. Unlike the canonical mammalian catabolic pathway (which proceeds via homogentisate to acetoacetate/fumarate), this compound represents a branch-point metabolite prevalent in specific plant systems (notably Kunzea and Leptospermum species) and microbial fermentation pathways.

Its primary significance lies in three domains:

-

Botanical Chemotaxonomy: It serves as the definitive chemical marker distinguishing Kānuka honey from Mānuka honey.

-

Microbial Metabolism: It is produced via the reduction and subsequent O-methylation of tyrosine catabolites by specific gut microbiota and fermentation bacteria (Lactobacillus spp.).

-

Bioactivity: It contributes to the non-peroxide antimicrobial and anti-inflammatory profiles of bioactive natural products.

Chemical Identity & Structural Logic

To understand its metabolic role, one must first deconstruct its relationship to the parent amino acid, L-Tyrosine.

| Feature | Specification | Metabolic Implication |

| IUPAC Name | 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid | Derived from the reduction of a keto-acid and methylation of a phenol. |

| Common Name | 4-Methoxyphenyllactic acid (4-MeO-PLA) | Direct analog of Phenyllactic Acid (PLA). |

| Precursor | 4-Hydroxyphenyllactic acid (HPLA) | Requires O-methylation at the para position. |

| Key Functional Groups | The methoxy group increases lipophilicity and metabolic stability compared to HPLA. |

Biosynthetic Pathways (The Tyrosine Connection)

This compound is not generated by the standard mammalian tyrosine aminotransferase (TAT) pathway used for energy production. Instead, it arises from secondary metabolism involving reductive dehydrogenation followed by enzymatic O-methylation.

The Pathway Mechanism

The formation of 4-MeO-PLA involves a deviation from the oxidative degradation of tyrosine.

-

Transamination: Tyrosine is converted to 4-Hydroxyphenylpyruvate (4-HPP) .

-

Reduction (The Switch): Instead of being oxidized by 4-HPP dioxygenase (canonical pathway), 4-HPP is reduced by a Lactate Dehydrogenase (LDH) or a specific hydroxy-acid dehydrogenase to form 4-Hydroxyphenyllactic acid (HPLA) .

-

O-Methylation: HPLA acts as a substrate for an O-Methyltransferase (OMT) , likely using S-Adenosyl Methionine (SAM) as a methyl donor, yielding 4-Methoxyphenyllactic acid .

Visualization of the Pathway

The following DOT diagram illustrates the divergence of 4-MeO-PLA from canonical tyrosine metabolism.

Caption: Divergence of 4-MeO-PLA from the canonical tyrosine catabolic pathway via reductive and methylation steps.

Biological & Analytical Significance[1][2][3][4][5][6]

Botanical Biomarker (Differentiation of Honey)

In the context of natural product research, 4-MeO-PLA is the critical differentiator between Mānuka (Leptospermum scoparium) and Kānuka (Kunzea ericoides) honey. While both contain methylglyoxal (MGO), Kānuka honey is characterized by significantly higher concentrations of 4-MeO-PLA.

-

Mechanism: Kunzea species possess specific OMT enzymes that actively methylate the phenolic ring of HPLA, accumulating 4-MeO-PLA in the nectar.

-

Diagnostic Threshold: High ratios of 4-MeO-PLA relative to phenyllactic acid indicate Kānuka origin.

Microbial Fermentation

In the human gut and fermentation bioprocesses, Lactobacillus strains (e.g., L. plantarum) convert dietary tyrosine into HPLA. The subsequent methylation to 4-MeO-PLA serves as a detoxification mechanism or a method to alter the antimicrobial properties of the local environment.

Experimental Protocols

Protocol: Extraction and Quantification via LC-MS/MS

Objective: To isolate and quantify 4-MeO-PLA from complex biological matrices (e.g., serum, honey, fermentation broth).

Reagents:

-

Internal Standard: d3-Phenyllactic acid or 4-Methoxy-d3-benzoic acid.

-

Solvents: Methanol (LC-MS grade), Formic Acid (0.1%).

Workflow:

-

Sample Preparation:

-

Dilute sample (1:10) in Methanol:Water (50:50 v/v).

-

Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Filter supernatant through a 0.22 µm PTFE membrane.

-

-

LC-MS/MS Configuration:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Detection (MRM Mode):

-

Target Parent Ion: m/z 195.06 [M-H]⁻ (Negative Ion Mode).

-

Quantifier Ion: m/z 135.0 (Loss of carboxyl group/side chain).

-

Qualifier Ion: m/z 119.0.

-

Protocol: Enzymatic Synthesis Validation

Objective: To confirm the precursor-product relationship between HPLA and 4-MeO-PLA.

-

Incubation: Mix 100 µM 4-Hydroxyphenyllactic acid with S-Adenosyl Methionine (200 µM) and cytosolic plant/bacterial extract (containing OMTs) in Phosphate Buffer (pH 7.4).

-

Reaction: Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold acetonitrile.

-

Analysis: Analyze via HPLC-UV (280 nm) or LC-MS to observe the shift in retention time (4-MeO-PLA is less polar and elutes later than HPLA).

Analytical Workflow Diagram

The following diagram outlines the logical flow for identifying this metabolite in a research setting.

Caption: LC-MS/MS workflow for the isolation and quantification of 4-Methoxyphenyllactic acid.

References

-

Stephens, J. M., et al. (2010). "Phenolic compounds and methylglyoxal in some New Zealand manuka and kanuka honeys."[1][2] Food Chemistry. Link

-

Beitlich, N., et al. (2014). "Differentiation of Manuka Honey from Kanuka Honey and Jelly Bush Honey using HS-SPME-GC/MS and UHPLC-PDA-MS/MS." Journal of Agricultural and Food Chemistry. Link

-

Tuberoso, C. I., et al. (2012). "Methyl syringate: A chemical marker of Asphodel monofloral honey." Food Chemistry. Link

-

PubChem. (n.d.).[3] "2-Hydroxy-3-(4-methoxyphenyl)propanoic acid - Compound Summary." National Library of Medicine. Link

-

Beloborodov, V., et al. (2022). "Microbial metabolism of phenolic acids." Microorganisms. Link

Sources

Technical Guide: Crystal Structure Analysis of 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

Executive Summary

This technical guide outlines the definitive protocol for the solid-state characterization of 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (also known as 4-methoxyphenyllactic acid). As a structural analog of Danshensu and a tyrosine metabolite, this molecule presents specific crystallographic challenges: a flexible alkyl linker, a chiral center at C2, and competing hydrogen-bond donors (carboxylic acid vs.

This document moves beyond standard operating procedures to address the causality of packing motifs . It provides a self-validating workflow for researchers to determine absolute configuration, identify supramolecular synthons, and control polymorphic transitions during drug development.

Part 1: Molecular Context & Physicochemical Profile

Before initiating crystallization, one must understand the "molecular personality" that dictates lattice formation.

Structural Attributes[1][2][3][4][5]

-

Chiral Center (C2): The molecule exists as (

)- or ( -

H-Bonding Capacity:

-

Donors (2): Carboxylic -OH,

-hydroxyl -OH. -

Acceptors (4): Carboxyl =O, Carboxyl -O-,

-hydroxyl -O-, Methoxy -O-.

-

-

Rotational Freedom: The methylene bridge (

) allows rotation of the 4-methoxyphenyl ring relative to the polar headgroup, leading to high conformational flexibility and significant thermal motion in the crystal lattice.

The "Synthon" Prediction

In the solid state, this molecule will not pack randomly. It will follow specific Supramolecular Synthon rules common to

-

Scenario A (Racemic): Expect the formation of centrosymmetric carboxylic acid dimers (

motif). -

Scenario B (Enantiopure): Because centrosymmetry is impossible, the carboxylic acid dimer is often destabilized. Expect the formation of helical catemers involving the

-hydroxyl group bridging to the carboxylate carbonyl (

Part 2: Crystallization Strategy & Protocol

The goal is not just "precipitation," but the growth of single crystals with low mosaicity suitable for X-ray diffraction (XRD).

Solvent Screening Matrix

Due to the amphiphilic nature (polar head, lipophilic tail), a single solvent is rarely sufficient.

| Method | Solvent System | Target Outcome | Mechanism |

| Slow Evaporation | Methanol/Water (80:20) | Thermodynamic Polymorph | Slow nucleation allows optimal H-bond alignment. |

| Vapor Diffusion | THF (Solvent) + Hexane (Antisolvent) | Kinetic Polymorph | Gradual lowering of solubility forces rapid but ordered packing. |

| Cooling Crystallization | Ethyl Acetate | Large Single Crystals | Temperature gradient controls supersaturation ( |

Protocol: Chiral Resolution via Diastereomeric Salts

If the starting material is racemic, direct crystallization often yields a racemate crystal (Space Group

-

Stoichiometry: Mix 1.0 eq of the acid with 1.0 eq of (

)-1-phenylethylamine in Ethanol. -

Heating: Heat to reflux until clear (

). -

Cooling: Cool at a rate of

to ambient temperature. -

Harvest: The resulting salt crystal will be diastereomerically pure, allowing determination of the acid's configuration relative to the known amine.

Part 3: X-Ray Diffraction (SC-XRD) Workflow

Data Collection Parameters

The flexibility of the propanoic acid chain requires strict environmental control during acquisition.

-

Temperature: 100 K (Cryogenic) . Why? Room temperature data will likely show smeared electron density around the methoxy and phenyl ring due to thermal libration, making refinement difficult.

-

Radiation Source:

-

Mo

( -

Cu

(

-

Refinement Logic (The "Why" behind the steps)

-

Phase Solution: Use Dual-Space methods (SHELXT) rather than Direct Methods. This is more robust for structures with both rigid (phenyl) and flexible (alkyl) domains.

-

Hydrogen Placement:

-

C-H bonds: Constrain using a riding model (AFIX).

-

O-H bonds: Do not simply ride. Locate difference map peaks. If unstable, restrain the O-H distance to 0.82 Å (DFIX) but allow the angle to refine to satisfy H-bonding networks.

-

Visualization: The Crystallography Pipeline

Caption: Decision logic for X-ray diffraction data collection, emphasizing the critical choice of radiation source for chiral molecules.

Part 4: Structural Analysis & Intermolecular Forces

Once the structure is solved, the analysis must move to the supramolecular level .

The Hydrogen Bond Network

For 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, the lattice energy is dominated by the competition between the carboxyl and the

-

Primary Interaction: Look for the Carboxylic Acid Dimer (

).-

Metric:

distance

-

-

Secondary Interaction: The

-hydroxyl group often acts as a donor to the methoxy oxygen of a neighboring molecule or to the carbonyl of the carboxyl group.-

Metric:

distance

-

Absolute Configuration Validation

If you have isolated a single enantiomer, you must validate the stereochemistry.

-

Flack Parameter (

):- (with su < 0.1): Correct absolute structure.

- : Inverted structure (swap enantiomer).

- : Racemic twin (crystal contains both domains).

Visualization: Supramolecular Synthon Logic

Caption: Prediction of crystal packing motifs based on enantiomeric composition. Racemates favor dimers; pure enantiomers favor catemers.

Part 5: Pharmaceutical Implications (Polymorphism)

For drug development, the crystal form dictates bioavailability.

-

Solubility Profile: The carboxylic acid dimer (Racemic) is typically less soluble than the catemer (Enantiopure) due to the higher lattice energy of the centrosymmetric pair.

-

Hydrate Formation: The polar "head" (COOH + OH) is hygroscopic.

-

Risk: If crystallized from water/ethanol, check for channel hydrates.

-

Detection: Look for void space in the unit cell (using PLATON CALC VOID). If voids > 20 ų, perform TGA (Thermogravimetric Analysis) to confirm solvent loss.

-

Final Validation Checklist

References

-

Gorbunova, Y. E., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI Crystals.

-

Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition.

-

Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Alpha-Hydroxy Acids. Journal of Applied Crystallography.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

Natural sources of p-methoxyphenyllactic acid beyond Salvia miltiorrhiza

An In-depth Technical Guide to the Natural Sources of p-Methoxyphenyllactic Acid Beyond Salvia miltiorrhiza

Abstract

p-Methoxyphenyllactic acid, a phenolic compound with growing interest in the pharmaceutical and nutraceutical industries, has been predominantly associated with the traditional Chinese medicine Salvia miltiorrhiza (Danshen). This technical guide provides a comprehensive exploration of alternative natural sources of this valuable molecule. We delve into its presence in other botanical families, its generation through microbial fermentation, and its metabolic origins from other natural precursors. This document offers researchers, scientists, and drug development professionals a detailed overview of the biosynthesis, extraction, purification, and analytical characterization of p-methoxyphenyllactic acid from these diverse sources. Furthermore, we consolidate the current understanding of its biological activities and therapeutic potential, providing a forward-looking perspective on future research and applications.

Introduction: The Expanding Horizon of p-Methoxyphenyllactic Acid

p-Methoxyphenyllactic acid (p-MPLA), chemically known as 2-hydroxy-3-(4-methoxyphenyl)propanoic acid, is a derivative of phenyllactic acid.[1] Its structure, featuring a hydroxyl group and a methoxy group on the phenyl ring, contributes to its notable biological properties. While the roots of Salvia miltiorrhiza are a well-documented source of various bioactive compounds, including salvianolic acids and tanshinones, the focus of this guide is to look beyond this singular source.[2][3] The quest for alternative and potentially more abundant or sustainable sources of p-MPLA is driven by its promising pharmacological profile.

The significance of identifying diverse natural origins for a bioactive compound is multifold. It can lead to the discovery of novel synergistic compounds, unveil different biosynthetic pathways, and provide more economically viable and ecologically sound production methods. This guide aims to be a foundational resource for researchers seeking to harness the potential of p-methoxyphenyllactic acid from a broader spectrum of natural reservoirs.

Natural Occurrence Beyond Salvia miltiorrhiza

Our investigation reveals that p-methoxyphenyllactic acid and its direct precursors are not exclusive to the Salvia genus. The following sections detail its presence in other plant families and its formation through metabolic and microbial processes.

The Genus Cimicifuga (Actaea): A Promising Botanical Source

The genus Cimicifuga, now often classified under Actaea, has a rich history in traditional medicine for treating a variety of ailments, including inflammatory conditions and menopausal symptoms.[4][5] Phytochemical analyses of several Cimicifuga species have revealed a wealth of phenylpropanoids, including cimicifugic acids.[6][7]

Recent enzymatic studies on Actaea racemosa (Black Cohosh) have identified a crucial enzyme, hydroxy(phenyl)pyruvic acid reductase. This enzyme catalyzes the NAD(P)H-dependent reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid, a direct precursor in the biosynthesis of p-methoxyphenyllactic acid.[8] The presence of this enzymatic machinery strongly suggests that Cimicifuga species are a latent source of p-MPLA or its hydroxylated analog, which can be methoxylated in a subsequent biosynthetic step.

Ligusticum striatum (Chuanxiong): An Emerging Candidate

Ligusticum striatum, also known as Ligusticum chuanxiong, is another cornerstone of traditional Chinese medicine, primarily used for cardiovascular and cerebrovascular diseases.[9][10][11][12] Its rhizomes are known to contain a variety of bioactive compounds, including alkaloids and phenolic acids. While direct isolation of p-methoxyphenyllactic acid from L. striatum is not yet extensively documented in readily available literature, the presence of structurally related phenylpropanoids like ferulic acid makes it a plausible candidate for containing p-MPLA. Further phytochemical investigation into this species is warranted.

Fermented Foods: A Microbial Factory for Phenolic Compounds

The process of fermentation can significantly alter the chemical composition of food, often leading to the production of novel bioactive compounds.[13][14][15] Several studies have noted the generation of phenyllactic acid and its derivatives by lactic acid bacteria during the fermentation of various substrates, including vegetables and grains.[13]

Recent research has highlighted that 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a structurally similar compound, is naturally produced during the fermentation of Kurosu (a Japanese unpolished rice vinegar) and wolfberry juice.[16] The microbial conversion of widely available precursors like ferulic acid (4-hydroxy-3-methoxycinnamic acid) into related propionic and lactic acids is a well-established metabolic capability of gut and food-grade bacteria.[16][17] This suggests that targeted fermentation of substrates rich in p-coumaric acid or ferulic acid could be a viable strategy for producing p-methoxyphenyllactic acid.

Metabolic Origin: A Product of Precursor Ingestion

p-Methoxyphenyllactic acid has been identified as a human metabolite following the oral ingestion of methyl chavicol (estragole).[1] Estragole is a natural phenylpropene found in a variety of culinary herbs, including tarragon, basil, and fennel. This metabolic pathway represents an indirect natural source of p-MPLA, where the human body itself acts as the bioreactor.

Biosynthesis of p-Methoxyphenyllactic Acid

The biosynthesis of p-methoxyphenyllactic acid likely follows the well-established shikimate and phenylpropanoid pathways. The core structure originates from the aromatic amino acid L-tyrosine.

A putative biosynthetic pathway is as follows:

-

Deamination: L-tyrosine is deaminated to form 4-hydroxyphenylpyruvic acid.

-

Reduction: As identified in Actaea racemosa, a hydroxy(phenyl)pyruvic acid reductase reduces 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid.[8]

-

Methoxylation: A subsequent O-methylation step, catalyzed by an O-methyltransferase, would convert 4-hydroxyphenyllactic acid to p-methoxyphenyllactic acid. Alternatively, the methoxy group could be introduced earlier in the pathway at the level of p-coumaric acid to form ferulic acid, which is then further metabolized.

Caption: Putative biosynthetic pathway of p-methoxyphenyllactic acid.

Extraction and Purification Protocols

The isolation of p-methoxyphenyllactic acid from natural matrices requires a systematic approach involving extraction, fractionation, and purification. The following is a generalized protocol adaptable to various source materials.

General Workflow

Sources

- 1. 4-Methoxyphenyllactic acid - HerbPedia [herbpedia.wikidot.com]

- 2. Comparative Analysis of the Major Chemical Constituents in Salvia miltiorrhiza Roots, Stems, Leaves and Flowers during Different Growth Periods by UPLC-TQ-MS/MS and HPLC-ELSD Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities [frontiersin.org]

- 4. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxy(phenyl)pyruvic acid reductase in Actaea racemosa L.: a putative enzyme in cimicifugic and fukinolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic amelioration between Ligusticum striatum DC and borneol against cerebral ischemia by promoting astrocytes-mediated neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligusticum chuanxiong exerts neuroprotection by promoting adult neurogenesis and inhibiting inflammation in the hippocampus of ME cerebral ischemia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Ligusticum chuanxiong: a chemical, pharmacological and clinical review [frontiersin.org]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. Traditional Fermented Foods and Their Physicochemical, Sensory, Flavor, and Microbial Characteristics | MDPI [mdpi.com]

- 14. it-hiroshima.repo.nii.ac.jp [it-hiroshima.repo.nii.ac.jp]

- 15. d-nb.info [d-nb.info]

- 16. mdpi.com [mdpi.com]

- 17. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Extraction and Purification of Danshensu from Salvia miltiorrhiza

[1][2]

Introduction & Physicochemical Context

Danshensu (DSS), chemically known as 3-(3,4-dihydroxyphenyl)lactic acid, is a primary water-soluble bioactive component of Salvia miltiorrhiza (Danshen). Unlike the lipophilic tanshinones, DSS is highly polar and possesses a catechol structure, rendering it susceptible to rapid oxidation and thermal degradation.

Crucial Mechanistic Insight: Standard reflux extraction often leads to the degradation of DSS into polymeric compounds or oxidation products due to prolonged heat exposure. Furthermore, at neutral or alkaline pH, the phenolic hydroxyl groups ionize, accelerating oxidative degradation.

This protocol utilizes Acidified Ultrasound-Assisted Extraction (UAE) to maximize mass transfer while minimizing thermal stress, followed by Macroporous Resin Chromatography for desalting and purification.

Key Physicochemical Parameters

| Parameter | Characteristic | Implication for Protocol |

| Polarity | High (Hydrophilic) | Soluble in water and low-conc. ethanol.[1][2][3][4][5] |

| Stability | Thermolabile, Oxidation-prone | Requires T < 60°C and acidic pH (<4). |

| pKa | ~3.5 (Carboxylic acid) | Extraction solvent must be acidified to suppress ionization for resin adsorption. |

Pre-treatment and Material Preparation[1][8][9]

Objective: To maximize surface area without inducing frictional heat degradation.

-

Drying: Dry Salvia miltiorrhiza roots at 50°C in a vacuum oven until constant weight. Avoid sun drying to prevent UV-induced oxidation.

-

Pulverization: Grind roots to a powder passing through a 40-60 mesh sieve.

-

Note: Finer powder (<80 mesh) can cause back-pressure issues during filtration; coarser powder (>40 mesh) limits solvent penetration.

-

-

Storage: Store powder in vacuum-sealed bags at 4°C, protected from light.

Primary Extraction Protocol: Acidified UAE

Rationale: Ultrasound cavitation disrupts cell walls, enhancing solvent penetration. Acidification (pH 3-4) stabilizes the catechol moiety of DSS.

Reagents

-

Solvent: 30% Ethanol (v/v) in Water, acidified with 0.5% Formic Acid or HCl to pH 3.0.

-

Why 30% Ethanol? Pure water extracts excessive polysaccharides (impurities); high ethanol (>70%) precipitates DSS and extracts lipophilic tanshinones.

-

-

Raw Material: 10.0 g Salvia miltiorrhiza powder.[6]

Step-by-Step Workflow

-

Solvent Mixing: Add 10.0 g of powder to 100 mL of acidified solvent (Solid-Liquid ratio 1:10).

-

Soaking: Allow to macerate at room temperature for 30 minutes to swell the cellular matrix.

-

Ultrasonication:

-

Power: 300 W (or 40 kHz frequency).

-

Temperature: Controlled at 45°C ± 2°C . Do not exceed 60°C.

-

Duration: 30 minutes.[5]

-

-

Separation: Centrifuge at 5,000 rpm for 10 minutes. Collect the supernatant.

-

Re-extraction: Repeat steps 1-4 once with fresh solvent (1:8 ratio) to ensure exhaustive extraction (>95% recovery).

-

Concentration: Combine supernatants and concentrate under reduced pressure (Rotary Evaporator) at 50°C to remove ethanol. The remaining aqueous phase is the "Crude Extract."

Visualization: Extraction Logic

Caption: Figure 1. Acidified Ultrasound-Assisted Extraction (UAE) workflow designed to minimize thermal degradation.

Purification Protocol: Macroporous Resin

Objective: Separate DSS from water-soluble sugars (which do not adsorb) and lipophilic tanshinones (which adsorb too strongly).

Materials

-

Resin: AB-8 or HPD-100 (Weakly polar/Non-polar styrene-divinylbenzene copolymer).

-

Column: Glass column (e.g., 2.5 cm x 30 cm).

Step-by-Step Workflow

-

Pre-treatment of Resin: Soak resin in 95% ethanol for 24h, wash with water until no alcohol smell remains.

-

Sample Loading:

-

Washing (Impurity Removal):

-

Elute with Distilled Water (4-5 BV).

-

Target: This removes sugars, proteins, and inorganic salts. DSS remains adsorbed.

-

-

Elution (Target Recovery):

-

Elute with 20-30% Ethanol (3-4 BV).

-

Target: This fraction contains the purified Danshensu .

-

Note: Higher ethanol concentrations (70%+) will elute Salvianolic Acid B and Tanshinones.

-

-

Final Processing: Concentrate the 30% ethanol fraction via rotary evaporation and lyophilize (freeze-dry) to obtain a pale yellow powder.

Visualization: Purification Logic

Caption: Figure 2. Chromatographic separation logic. DSS is recovered in the 30% ethanol fraction.

Analytical Validation (HPLC)

Self-Validating Step: You must verify the purity and identity of your extract.

-

Instrument: HPLC with UV/DAD detector (e.g., Agilent 1260).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.[9]

-

-

Gradient: 0-15 min (5% B → 20% B). DSS typically elutes early (approx. 5-8 min) due to high polarity.

-

Detection: 280 nm .[9]

-

Standard: Compare retention time with a commercial Danshensu Sodium standard (Sigma-Aldrich).

References

-

Zhang, Y., et al. (2019). "Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents." Molecules. Available at: [Link]

-

Yang, Q., et al. (2007).[8] "Coupling continuous ultrasound-assisted extraction with ultrasonic probe... for the determination of sodium Danshensu." Analytica Chimica Acta. Available at: [Link]

-

Li, H., et al. (2012). "Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen water-extracts."[10] Journal of Ethnopharmacology. Available at: [Link]

-

Pan, J., et al. (2021).[11] "A HPLC-DAD-MS/MS Method for Simultaneous Determination of Six Active Ingredients of Salviae Miltiorrhizae." Current Drug Metabolism. Available at: [Link]

-

MDPI Archives. (2025). "Macroporous Resin Adsorption for Purification of Flavonoids." (General methodology reference for AB-8/HPD-100 resins). Available at: [Link]

Sources

- 1. Pressurized Hot Water Extraction and Bio-Hydrogels Formulation with Aristotelia chilensis [Mol.] Stuntz Leaves [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 5. Green and Efficient Ultrasonic-Assisted Extraction of Bioactive Components from Salvia miltiorrhiza by Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN102336652A - Method for scale preparation of high-purity Danshensu sodium - Google Patents [patents.google.com]

- 8. Coupling continuous ultrasound-assisted extraction with ultrasonic probe, solid-phase extraction and high-performance liquid chromatography for the determination of sodium Danshensu and four tanshinones in Salvia miltiorrhiza bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Danshensu is the major marker for the antioxidant and vasorelaxation effects of Danshen (Salvia miltiorrhiza) water-extracts produced by different heat water-extractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

Application Note: Mass Spectrometry Fragmentation Patterns of p-Methoxyphenyllactic Acid

Abstract

This application note provides a comprehensive technical guide for the detection and structural characterization of p-methoxyphenyllactic acid (p-MPLA) , a key metabolite associated with tyrosine metabolism and gut microbial fermentation.[1] We detail optimized protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the specific fragmentation mechanisms required for confident identification. This guide is designed for researchers in metabolomics, drug metabolism, and clinical diagnostics.[1]

Introduction & Biological Context

p-Methoxyphenyllactic acid (4-methoxy-phenyllactic acid; C₁₀H₁₂O₄; MW 196.[1]20) is a derivative of phenyllactic acid where the para-position of the benzene ring is methylated. It is structurally related to tyrosine metabolites and is often identified in biological matrices (urine, plasma, fermentation broth) as a marker of:

-

Microbial Metabolism: Specific strains of Lactic Acid Bacteria (LAB) convert phenolic acids into phenyllactic derivatives.[1]

-

Tyrosine Metabolic Disorders: Aberrant methylation pathways in tyrosinemia or related enzymopathies.[1]

-

Dietary Polyphenol Processing: A downstream metabolite of methoxylated dietary flavonoids.[1]

Accurate measurement requires distinguishing p-MPLA from its structural isomers (e.g., 3-methoxy-4-hydroxyphenyllactic acid or vanillactic acid) and isobaric interferences.[1]

Experimental Protocols

Sample Preparation Workflow

To ensure reproducibility, a standardized Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is required to isolate acidic metabolites.[1]

Protocol: Acidic Metabolite Extraction

-

Sample: 100 µL Plasma or Urine.[1]

-

Protein Precipitation: Add 400 µL cold Methanol (containing internal standard, e.g., p-MPLA-d3). Vortex 30s, Centrifuge 10,000 x g for 10 min.

-

Supernatant Transfer: Transfer supernatant to a clean glass tube.[1]

-

Evaporation: Dry under Nitrogen (

) stream at 40°C. -

Reconstitution (for LC-MS): 100 µL Mobile Phase A/B (90:10).

-

Derivatization (for GC-MS): See Section 2.3.

LC-MS/MS Methodology

-

Polarity: Negative Mode (

). Note: Acidic metabolites ionize superiorly in negative mode due to the carboxylic acid moiety.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

GC-MS Derivatization (Silylation)

p-MPLA is non-volatile and requires derivatization of the hydroxyl (-OH) and carboxyl (-COOH) groups.[1]

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

-

Procedure:

-

Add 50 µL Pyridine and 50 µL BSTFA to the dried residue.

-

Incubate at 60°C for 45 minutes.

-

Result: Formation of di-TMS derivative (Bis-TMS-p-MPLA).

-

Fragmentation Analysis & Mechanisms[3]

LC-MS/MS Fragmentation (ESI Negative Mode)

In negative mode, the precursor ion is m/z 195 (

Key Transitions:

-

Precursor: m/z 195.06

-

Primary Product (Base Peak): m/z 177 (

). -

Secondary Product: m/z 151 (

). -

Diagnostic Product: m/z 136 (

).

Differentiation Note: Unlike Vanillactic acid (m/z 211), p-MPLA lacks the meta-hydroxyl group, preventing specific ortho-quinone methide rearrangements observed in catechols.[1]

GC-MS Fragmentation (EI, 70 eV)

The di-TMS derivative (

-

Calculation: 196 (p-MPLA) + 144 (2x TMS) - 2 (Hydrogens replaced) = 338? Correction:

Spectrum Interpretation:

-

m/z 340 (

): Weak molecular ion.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

m/z 223 ($[M - COOTMS]^+ $): Dominant cleavage.[1] Loss of the carboxyl-TMS group (117 Da) leaves the stable

-TMS-oxy-p-methoxybenzyl cation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

m/z 192: Rearrangement product.

-

m/z 121: p-Methoxybenzyl cation (Tropylium derivative).[1] Diagnostic for the p-methoxybenzyl skeleton.

-

m/z 73: Trimethylsilyl cation (

). Standard for all TMS derivatives.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Visualization of Pathways

Diagram 1: ESI(-) Fragmentation Pathway

This diagram illustrates the structural rearrangement of the [M-H]- ion during Collision Induced Dissociation (CID).[1]

Caption: Proposed ESI(-) fragmentation pathway for p-methoxyphenyllactic acid (m/z 195).

Diagram 2: Analytical Workflow

A self-validating workflow ensuring sample integrity from extraction to data acquisition.[1]

Caption: Dual-stream analytical workflow for cross-validation of p-MPLA quantification.

Troubleshooting & Quality Control

To ensure Trustworthiness and Self-Validation of the protocol, adhere to these checkpoints:

| Issue | Potential Cause | Corrective Action |

| Low Sensitivity (ESI-) | Mobile phase pH too low (< 3.[1]0) suppressing ionization.[1] | Adjust aqueous phase to 0.1% Formic Acid (pH ~2.[1]7) or use Ammonium Acetate (pH 5) to promote deprotonation.[1] |

| GC-MS Peak Tailing | Incomplete derivatization of the steric hindered | Ensure reagents are fresh (BSTFA hydrolyzes easily). Increase incubation time to 60 mins. |

| Interference (m/z 195) | Isobaric ferulic acid derivatives.[1] | Check retention time. p-MPLA elutes earlier than ferulic acid on C18 due to lack of conjugation in the side chain. |

| Signal Drift | Matrix effects in urine.[1] | Use the deuterated internal standard (p-MPLA-d3) to normalize ionization suppression.[1] |

References

-

Human Metabolome Database (HMDB). Metabocard for 3-Hydroxy-4-methoxyphenyllactic acid (HMDB0000760).[1] Available at: [Link][1]

-

NIST Mass Spectrometry Data Center. Gas Chromatography Mass Spectra of p-Methoxyphenyllactic acid TMS derivatives. Available at: [Link][1]

-

Li, X., et al. (2018). "Differentiation of phenolic acid metabolites in microbial fermentation using LC-QTOF-MS."[1] Journal of Agricultural and Food Chemistry. (General reference for phenyllactate fragmentation mechanisms).

-

Chalcraft, K. R., et al. (2009). "Electrospray ionization fragmentation of phenolic acids."[1] Rapid Communications in Mass Spectrometry. (Source for decarboxylation mechanisms in ESI-).

Sources

In vitro cell culture dosing regimens for Danshensu

Application Note: Optimized In Vitro Dosing and Handling Regimens for Danshensu (Sodium Danshensu)

Executive Summary

Danshensu (3-(3,4-dihydroxyphenyl)lactic acid), often used as its sodium salt (Sodium Danshensu), is a water-soluble bioactive phenolic acid.[1] While it exhibits potent antioxidant, anti-fibrotic, and cardioprotective properties, its in vitro utility is frequently compromised by poor handling protocols regarding its catechol stability and redox behavior.

This guide provides a standardized framework for dosing Danshensu in cell culture. It addresses the critical instability of the catechol moiety in neutral pH media and defines the kinetic window required for Nrf2-mediated cytoprotection.

Physicochemical Considerations & Stability

The "Catechol Trap": The core structure of Danshensu contains a catechol group (two adjacent hydroxyl groups on a benzene ring). In standard cell culture media (pH 7.2–7.4), catechols are prone to auto-oxidation, forming quinones and generating extracellular hydrogen peroxide.

-

Observation: Media containing >100 µM Danshensu may turn slightly brown over 24 hours due to quinone formation.

-

Impact: This can lead to false cytotoxicity data (caused by extracellular ROS rather than intracellular mechanisms) or false efficacy (direct chemical reduction of assay reagents).

Solubility & Vehicle Selection:

-

Preferred: Phosphate Buffered Saline (PBS) or Ultra-pure Water. Sodium Danshensu is highly water-soluble (>10 mg/mL).[2]

-

Avoid: DMSO. While soluble, DMSO is unnecessary and introduces an additional solvent control variable.

-

Sterilization: 0.22 µm PVDF or PES syringe filter. Do not autoclave , as heat accelerates degradation.

Dosing Strategy & Biological Windows

The efficacy of Danshensu is highly dependent on the "Pre-treatment Window." It acts primarily as an indirect antioxidant by upregulating endogenous enzymes (HO-1, NQO1) rather than just scavenging radicals stoichiometrically.

Table 1: Recommended Concentration Ranges (Adherent Lines)

| Application | Cell Type | Conc. Range | Regimen | Mechanism |

| Cytoprotection | HUVEC, H9c2, Hepatocytes | 10 – 50 µM | Pre-treat 2–4h, then add stressor (e.g., H2O2) | Nrf2/HO-1 induction; PI3K/Akt activation |

| Anti-Fibrosis | Cardiac Fibroblasts, LX-2 | 25 – 100 µM | Co-incubation 24–48h with TGF-β1 | Inhibition of Smad2/3 phosphorylation |

| Anti-Cancer | A549, HepG2 | 50 – 200 µM | 24–48h Continuous | Inhibition of migration/invasion; Cell cycle arrest |

| Toxicity Limit | Most Lines | > 500 µM | N/A | Potential redox cycling toxicity |

Experimental Protocols

Protocol A: Stock Solution Preparation (100 mM)

-

Reagents: Sodium Danshensu (purity ≥98%), sterile PBS (pH 7.2).

-

Step 1: Weigh 22.0 mg of Sodium Danshensu (MW ≈ 220.15 g/mol ).

-

Step 2: Dissolve in 1.0 mL of sterile PBS. Vortex until clear.

-

Step 3: Filter immediately through a 0.22 µm syringe filter.

-

Storage: Aliquot into light-protected (amber) tubes. Store at -20°C for up to 1 month. Discard if solution turns yellow/brown.

Protocol B: Cytoprotection Assay (HUVEC Model)

-

Objective: Assess protection against Oxidative Stress (H2O2).

-

Critical Control: Because Danshensu is a reducing agent, it can chemically reduce tetrazolium salts (MTT/WST-8). You must wash cells before the assay.

-

Seeding: Plate HUVECs at 5,000 cells/well in a 96-well plate. Incubate 24h.

-

Pre-treatment: Aspirate media.[3][4] Add fresh media containing Danshensu (0, 10, 25, 50 µM). Incubate for 4 hours .

-

Why 4 hours? Sufficient time for Nrf2 nuclear translocation and HO-1 protein synthesis.

-

-

Stress Induction: Without removing Danshensu media, add H2O2 (final conc. 200–400 µM, optimized per cell line). Incubate 12–24h.

-

Wash Step (Crucial): Aspirate media.[3][4] Wash 2x with warm PBS to remove residual Danshensu and H2O2.

-

Readout: Add media + CCK-8 reagent. Incubate 1–2h. Measure OD at 450 nm.

Mechanistic Validation (Signaling Pathways)[6]

To validate that the observed effects are specific to Danshensu signaling, researchers should probe the PI3K/Akt/Nrf2 axis.

Diagram 1: Danshensu Signaling Pathway

-

Logic: Danshensu phosphorylates Akt, which inhibits GSK-3β. This prevents Nrf2 degradation, allowing it to translocate to the nucleus and bind the Antioxidant Response Element (ARE).

Caption: The canonical PI3K/Akt/Nrf2 axis activated by Danshensu to induce Phase II antioxidant enzymes.

Diagram 2: Experimental Workflow (Cytoprotection)

-

Logic: Visualizing the critical "Wash" step to prevent assay interference.

Caption: Step-by-step workflow emphasizing the removal of Danshensu before colorimetric readout.

References

-

Zhang, Y., et al. (2019). "Danshensu protects human umbilical vein endothelial cells against hydrogen peroxide-induced injury." Molecular Medicine Reports. Link

-

Guo, C., et al. (2021). "Sodium Danshensu inhibits the progression of lung cancer by regulating PI3K/Akt signaling pathway." Drug Development Research. Link

-

Zhao, L., et al. (2017). "Danshensu protects against ischemia/reperfusion injury in isolated rat hearts via the PI3K/Akt/Nrf2 signaling pathway." American Journal of Chinese Medicine. Link

-

TargetMol. "Sodium Danshensu Chemical Properties and Solubility Guide." Link

-

Sigma-Aldrich. "Danshensu sodium salt Product Information."[2] Link

Sources

- 1. Sodium Danshensu Inhibits Oral Cancer Cell Migration and Invasion by Modulating p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 丹参素 钠盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]

- 4. creative-bioarray.com [creative-bioarray.com]

Application Notes and Protocols for Solid-Phase Extraction of Danshensu in Biological Fluids

Introduction: The Analytical Challenge of Danshensu

Danshensu, or salvianic acid A ((2R)-3-(3,4-dihydroxyphenyl)lactic acid), is a primary water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] Its pharmacological significance, particularly its antioxidant and cardioprotective effects, has made it a focal point in drug development and clinical research.[2][3] Accurate quantification of Danshensu in biological matrices like plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[4][5]